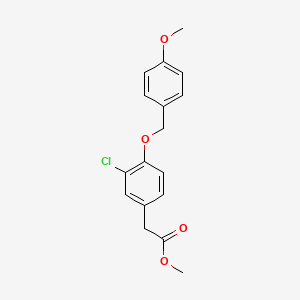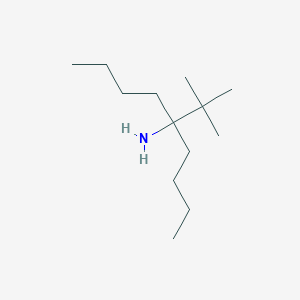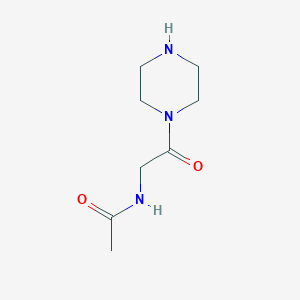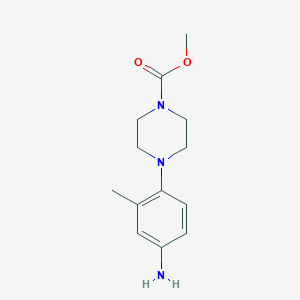
Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-amino-2-methylphenylpiperazine with methyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.
化学反应分析
Types of Reactions: Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 4-amino-2-methylphenylpiperazine-1-carboxylate nitro derivative.
Reduction: Formation of 4-amino-2-methylphenylpiperazine-1-carboxylate amine derivative.
Substitution: Formation of derivatives with different functional groups on the phenyl ring.
科学研究应用
Chemistry: In chemistry, Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to neurotransmitters makes it valuable in investigating the mechanisms of neurotransmission and developing potential therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders. Its ability to interact with various receptors and enzymes makes it a candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism by which Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4-Amino-2-methylphenol: Similar in structure but lacks the piperazine ring.
Methyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar but without the methyl group on the phenyl ring.
Methyl 4-(2-methylphenyl)piperazine-1-carboxylate: Similar but with a different position of the methyl group on the phenyl ring.
Uniqueness: Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-10-9-11(14)3-4-12(10)15-5-7-16(8-6-15)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3 |
InChI 键 |
PRNOYBAASQTJBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


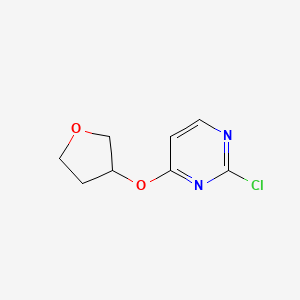
![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)
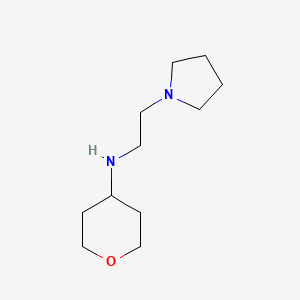
![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)
![2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)
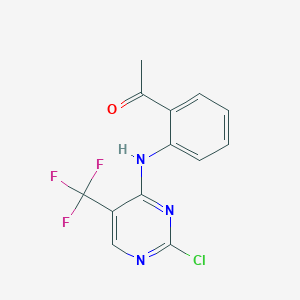

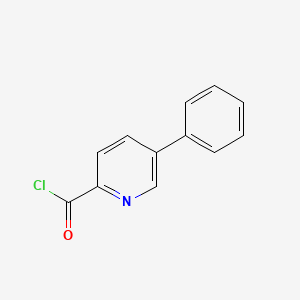
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
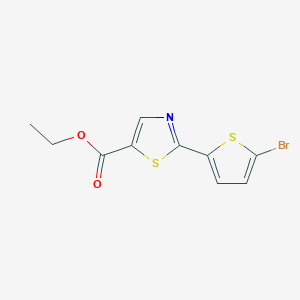
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
